molecular formula C9H17N3O B13321001 5-(butan-2-yloxy)-1,3-dimethyl-1H-pyrazol-4-amine

5-(butan-2-yloxy)-1,3-dimethyl-1H-pyrazol-4-amine

Katalognummer: B13321001
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: YGFSIIZOCCMKDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(butan-2-yloxy)-1,3-dimethyl-1H-pyrazol-4-amine: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of a butan-2-yloxy group attached to the pyrazole ring, along with two methyl groups and an amine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(butan-2-yloxy)-1,3-dimethyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the butan-2-yloxy group: This step involves the alkylation of the pyrazole ring with a suitable butan-2-yloxy halide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butan-2-yloxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides and alkoxides.

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

  • The compound is used as a building block in the synthesis of more complex organic molecules.
  • It serves as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology:

  • The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • It is used in the development of enzyme inhibitors and receptor modulators.

Medicine:

  • The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
  • It is used in the development of diagnostic agents and imaging probes.

Industry:

  • The compound is used in the synthesis of agrochemicals and pharmaceuticals.
  • It serves as an intermediate in the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of 5-(butan-2-yloxy)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The compound can also interact with receptors in the nervous system, modulating neurotransmitter release and leading to potential therapeutic effects in neurological disorders.

Vergleich Mit ähnlichen Verbindungen

    1,3-dimethyl-1H-pyrazol-4-amine: Lacks the butan-2-yloxy group, making it less hydrophobic and potentially less bioavailable.

    5-(butan-2-yloxy)-1H-pyrazol-4-amine: Lacks the methyl groups, making it less sterically hindered and potentially more reactive.

    5-(butan-2-yloxy)-3-methyl-1H-pyrazol-4-amine: Contains only one methyl group, making it less hydrophobic and potentially less bioavailable.

Uniqueness: The presence of both the butan-2-yloxy group and the two methyl groups in 5-(butan-2-yloxy)-1,3-dimethyl-1H-pyrazol-4-amine makes it unique in terms of its hydrophobicity, steric hindrance, and potential bioavailability. These properties contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C9H17N3O

Molekulargewicht

183.25 g/mol

IUPAC-Name

5-butan-2-yloxy-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C9H17N3O/c1-5-6(2)13-9-8(10)7(3)11-12(9)4/h6H,5,10H2,1-4H3

InChI-Schlüssel

YGFSIIZOCCMKDX-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)OC1=C(C(=NN1C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.